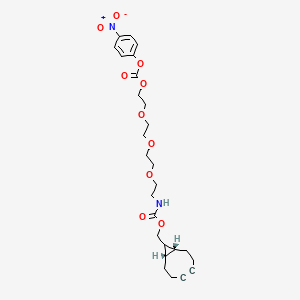
2-Chloro-3,6-difluorobenZylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,6-difluorobenzylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds with high efficiency and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-3,6-difluorobenzylzinc bromide typically involves the reaction of 2-chloro-3,6-difluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In an industrial setting, the production of organozinc reagents like this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,6-difluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes like the Negishi coupling. This reaction involves the transfer of the benzyl group from zinc to a palladium catalyst, forming a new carbon-carbon bond .
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium catalysts and various electrophiles. The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure high yields and selectivity .
Major Products:
Scientific Research Applications
2-Chloro-3,6-difluorobenzylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of biologically active compounds, natural product core structures, and reactive intermediates. Its applications span across chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 2-chloro-3,6-difluorobenzylzinc bromide in cross-coupling reactions involves the transmetalation step, where the benzyl group is transferred from zinc to a palladium catalyst. This step is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved are primarily the palladium catalyst and the electrophilic partner .
Comparison with Similar Compounds
Similar Compounds:
- 2-Chloro-6-fluorobenzylzinc chloride
- 2,6-Difluorobenzylzinc bromide
- 3,5-Difluorobenzylzinc bromide
Uniqueness: Compared to similar compounds, 2-chloro-3,6-difluorobenzylzinc bromide offers unique reactivity due to the presence of both chlorine and fluorine substituents. These substituents can influence the electronic properties of the benzyl group, potentially leading to different reactivity patterns and selectivity in cross-coupling reactions .
Properties
Molecular Formula |
C7H4BrClF2Zn |
|---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-1,4-difluoro-3-methanidylbenzene |
InChI |
InChI=1S/C7H4ClF2.BrH.Zn/c1-4-5(9)2-3-6(10)7(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
RPDSRXHCAIYVTE-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1Cl)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)

![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)

![3-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14884483.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)




